2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorobenzyl)acetamide
Overview
Description
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O2 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.0836826 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
- The study on bioactive benzothiazolinone acetamide analogs, including compounds with chlorophenyl and fluorobenzyl groups, revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These compounds also exhibited notable non-linear optical (NLO) activity, suggesting applications in optical technologies and materials science (Mary et al., 2020).
Antimicrobial Activity
- Research on diphenylamine derivatives, which share a structural resemblance with the target compound, showed significant antimicrobial and antifungal activities. This indicates the potential of similar compounds for development into antimicrobial agents (Kumar & Mishra, 2015).
Oxidation Reactivity
- Oxidation studies on 2-(pyridin-2-yl)-N,N-diphenylacetamides have been conducted, providing insights into the chemical reactivity and potential synthetic applications of compounds within this chemical class. The research explored the generation of diverse products under various conditions, highlighting their synthetic versatility (Pailloux et al., 2007).
Synthetic and Biological Activity
- Novel 3(2H)-pyridazinone derivatives have been synthesized and tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities. These findings indicate the potential for chemical compounds with similar structures to be used in pharmaceutical research and development (Sukuroglua et al., 2012).
Experimental and Computational Exploration
- Studies on halo-functionalized hydrazones, including compounds with chloro and fluoro substitutions, offer insights into their electronic, spectroscopic, and reactivity properties. Computational and experimental analyses have demonstrated their potential NLO properties and optoelectronic applications (Ali et al., 2020).
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(2-fluorophenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-7-3-2-6-14(15)17-9-10-19(26)24(23-17)12-18(25)22-11-13-5-1-4-8-16(13)21/h1-10H,11-12H2,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSHLEAGYMFGTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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